molecular formula C7H11FN2O B13000178 (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13000178
M. Wt: 158.17 g/mol
InChI Key: IPHAPSBSSBCCSE-WDSKDSINSA-N
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Description

(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a fluorinated heterocyclic compound It features a unique hexahydropyrrolo[1,2-a]pyrazinone core structure with a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction parameters can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazinones.

Scientific Research Applications

(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

    Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical properties.

    7-Chlorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Substitution of fluorine with chlorine alters its reactivity and biological activity.

    7-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: The presence of a methyl group instead of fluorine changes its steric and electronic properties.

Uniqueness: The presence of the fluorine atom in (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

(7S,8aS)-7-fluoro-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C7H11FN2O/c8-5-1-6-2-9-7(11)4-10(6)3-5/h5-6H,1-4H2,(H,9,11)/t5-,6-/m0/s1

InChI Key

IPHAPSBSSBCCSE-WDSKDSINSA-N

Isomeric SMILES

C1[C@H]2CNC(=O)CN2C[C@H]1F

Canonical SMILES

C1C2CNC(=O)CN2CC1F

Origin of Product

United States

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